molecular formula C26H31N3O3 B2458805 N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine CAS No. 1251582-23-6

N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2458805
CAS No.: 1251582-23-6
M. Wt: 433.552
InChI Key: SWOKYMNADAYYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with ethylphenylamino and dimethoxy groups, as well as a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the ethylphenylamino and dimethoxy groups. The final step involves the attachment of the piperidine moiety. Specific reaction conditions, such as the use of anhydrous aluminum chloride as a catalyst and maintaining temperatures between 150-170°C, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(3-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine apart is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

[4-(3-ethylanilino)-6,7-dimethoxyquinolin-2-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3/c1-5-18-9-6-10-19(12-18)27-21-14-23(26(30)29-11-7-8-17(2)16-29)28-22-15-25(32-4)24(31-3)13-20(21)22/h6,9-10,12-15,17H,5,7-8,11,16H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOKYMNADAYYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)N4CCCC(C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.